molecular formula C15H12BrN5O B2709335 N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-97-3

N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2709335
CAS No.: 1396676-97-3
M. Wt: 358.199
InChI Key: FTNHKSHEUDQABQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl and bromophenyl groups are aromatic and planar, while the tetrazole ring introduces some nitrogen heteroatoms into the structure. The carboxamide group would have a polar carbonyl group and a polar amide group .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Fluorescent Derivatization of Carboxylic Acids

One application of related chemical structures involves the development of fluorescent derivatization agents for carboxylic acids. Compounds similar to N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide have been synthesized for their high sensitivity and fluorescence, proving beneficial in analytical chemistry for detecting carboxylic acids with high-performance liquid chromatography (HPLC) methods. This application highlights its potential in enhancing detection sensitivity in various biochemical and pharmaceutical analyses (Narita & Kitagawa, 1989).

Synthesis and Biological Properties

The synthesis and biological evaluation of compounds bearing a tetrazole ring, akin to this compound, have been explored for their potential in modulating biochemical pathways. For instance, derivatives of benzimidazole, a structurally related moiety, have been investigated for inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), indicating potential applications in cancer chemotherapy as resistance-modifying agents (White et al., 2000).

Antimicrobial and Docking Studies

Synthetic efforts have led to the creation of tetrazole-thiophene carboxamide derivatives, which underwent antimicrobial evaluation and molecular docking studies. Such research signifies the role of tetrazole-containing compounds in developing new antimicrobial agents, with implications for drug discovery and the fight against resistant bacterial strains (Talupur, Satheesh, & Chandrasekhar, 2021).

Novel Synthesis Approaches

Research has also focused on novel synthesis routes for producing benzotriazole and its analogs, demonstrating the chemical versatility and potential for creating a broad range of compounds for various scientific applications. Such studies offer insight into more efficient, cost-effective methods for synthesizing compounds with complex structures, facilitating further research and application development (Perry, Holding, & Tyrrell, 2008).

Effects on Structural Topologies and NLO Properties

Additionally, the synthesis and structural analysis of coordination networks using tetrazole-yl acylamide tectons, which are structurally related to this compound, have been explored. These studies reveal how substituents affect the structural topologies and nonlinear optical (NLO) properties of the generated materials, indicating potential applications in material science and optoelectronics (Liao et al., 2013).

Properties

IUPAC Name

N-benzyl-2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHKSHEUDQABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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